molecular formula C15H17ClN2S B1373018 benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride CAS No. 1212430-19-7

benzyl N-methyl-N'-phenylimidothiocarbamate hydrochloride

Cat. No.: B1373018
CAS No.: 1212430-19-7
M. Wt: 292.8 g/mol
InChI Key: JRDMKAWLMQOFIW-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride is a thiocarbamate compound with the molecular formula C15H17ClN2S and a molecular weight of 292.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride typically involves the reaction of benzyl isothiocyanate with N-methyl-N’-phenylhydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Various substituted thiocarbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-methyl-N’-phenylthiourea
  • Benzyl N-methyl-N’-phenylcarbamate
  • Benzyl N-methyl-N’-phenylurea

Uniqueness

Benzyl N-methyl-N’-phenylimidothiocarbamate hydrochloride is unique due to its thiocarbamate structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

benzyl N'-methyl-N-phenylcarbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S.ClH/c1-16-15(17-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13;/h2-11H,12H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDMKAWLMQOFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC=CC=C1)SCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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